Methyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propanoate
Description
Methyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propanoate (CAS: 885949-93-9) is a fluorinated aromatic compound with the molecular formula C₁₁H₁₁F₃N₂O₄ and a molecular weight of 292.21 g/mol. It features a phenyl ring substituted with a nitro (-NO₂) group at the ortho-position (C2) and a trifluoromethyl (-CF₃) group at the para-position (C4). The amino (-NH-) linker connects the phenyl ring to a methyl propanoate ester (CH₂CH₂COOCH₃). This compound is classified as an irritant (Hazard Class: IRRITANT) and has a melting point of 85–88°C .
Its synthesis involves catalytic hydrogenation of the α,β-unsaturated precursor, (E)-Methyl 3-(2-nitro-4-(trifluoromethyl)phenyl)acrylate (3.20), using Wilkinson’s catalyst (RhCl(PPh₃)₃) under H₂ pressure (30 psi) in THF/t-BuOH. The reaction yields the saturated propanoate ester (3.21) as a yellow oil after purification via silica gel chromatography .
Properties
IUPAC Name |
methyl 3-[2-nitro-4-(trifluoromethyl)anilino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O4/c1-20-10(17)4-5-15-8-3-2-7(11(12,13)14)6-9(8)16(18)19/h2-3,6,15H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWWTDBPGFNEJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propanoate typically involves a multi-step process. One common method starts with the nitration of 4-(trifluoromethyl)aniline to introduce the nitro group. This is followed by the reaction with methyl acrylate under suitable conditions to form the desired product. The reaction conditions often involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing waste and ensuring the safety of the chemical processes involved.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propanoate involves its interaction with molecular targets such as enzymes or receptors. The nitro and trifluoromethyl groups can influence the compound’s binding affinity and specificity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of its interactions with target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Methyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propanoate is highlighted through comparisons with analogous fluorinated aromatic esters. Key differences in substituents, synthesis, and applications are summarized below:
Table 1: Structural and Physical Properties Comparison
Key Differences and Implications
Substituent Positioning and Reactivity: The nitro group at C2 in the target compound enhances electron-withdrawing effects, influencing its reactivity in photoredox catalysis and hydrogenation reactions . The trifluoromethyl group at C4 improves lipophilicity and metabolic stability, a feature shared with analogs like Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate .
Synthetic Pathways: The target compound is synthesized via palladium-catalyzed coupling (for precursor 3.20) followed by hydrogenation . Methyl 3-(3-(trifluoromethyl)phenyl)propanoate is likely synthesized via direct esterification or Friedel-Crafts acylation, given its simpler structure . Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate requires chiral resolution or asymmetric synthesis due to its branched ester chain .
Physical Properties: The target compound’s solid state (melting point 85–88°C) contrasts with the oily consistency of Methyl 3-(2-nitro-4-(trifluoromethyl)phenyl)propanoate (3.21), suggesting higher crystallinity due to hydrogen bonding from the amino group .
Applications: The target compound is used in photoredox catalysis for radical generation, as demonstrated in Ru(bpy)₃Cl₂-mediated reactions . Methyl 3-(3-(trifluoromethyl)phenyl)propanoate serves as a pharmaceutical impurity (Cinacalcet), highlighting its role in quality control . Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate is an intermediate in IDH1 R132H inhibitors for cancer therapy, leveraging its bulky ester for target specificity .
Table 2: Hazard and Commercial Availability
Biological Activity
Methyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propanoate, a compound characterized by its unique trifluoromethyl and nitro substituents, has garnered attention in various fields of biological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C10H11F3N2O4
- Molecular Weight : 280.2 g/mol
- CAS Number : 104333-00-8
- SMILES Notation : OCC(O)CNc1ccc(cc1N+[O-])C(F)(F)F
The biological activity of this compound can be attributed to several mechanisms:
- Antiviral Activity : Recent studies have shown that compounds with similar structures exhibit significant antiviral properties. For instance, derivatives containing the trifluoromethyl group have been reported to inhibit viral entry by interacting with key elements of viral surfaces, such as glycoproteins in HIV and enterovirus . This suggests a potential for this compound in antiviral therapies.
- Cytotoxic Effects : The compound's cytotoxicity has been assessed in various cancer cell lines. In vitro studies indicate that it may induce apoptosis in tumor cells, potentially through the activation of specific cellular pathways associated with cell death and proliferation .
Case Study 1: Antiviral Screening
A study focused on the antiviral activity of related compounds demonstrated that those with nitro and trifluoromethyl substitutions showed enhanced efficacy against viral infections. In particular, a derivative similar to this compound exhibited an IC50 value significantly lower than other tested compounds, indicating potent antiviral properties with minimal cytotoxicity .
Case Study 2: Cancer Cell Line Evaluation
In a comparative study involving various derivatives of amino acids and their effects on cancer cell lines, this compound was noted for its ability to inhibit cell proliferation in FaDu hypopharyngeal tumor cells. The compound induced apoptosis at concentrations that did not affect normal cell viability, highlighting its potential as an anticancer agent .
Data Table: Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of viral entry | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Anticancer Potential | Reduced proliferation in tumor cells |
Research Findings
Research indicates that the presence of the trifluoromethyl group enhances lipophilicity and may improve cellular uptake, which is crucial for the compound's biological activity. Furthermore, the nitro group is often associated with increased reactivity towards biological targets, suggesting that modifications to this structure could lead to more potent derivatives.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
